
6-(chloromethyl)-2-methyl-2H-indazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(chloromethyl)-2-methyl-2H-indazole hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a chloromethyl group at the 6th position and a methyl group at the 2nd position of the indazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-methyl-2H-indazole hydrochloride typically involves the chloromethylation of 2-methylindazole. This can be achieved through the reaction of 2-methylindazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-2-methyl-2H-indazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted indazoles, sulfoxides, sulfones, and reduced methyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(chloromethyl)-2-methyl-2H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of kinase inhibitors.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-2-methyl-2H-indazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylindazole: Lacks the chloromethyl group and has different reactivity and biological activity.
6-chloromethylindazole: Similar structure but without the methyl group at the 2nd position.
2-chloromethylindazole: Chloromethyl group at a different position, leading to distinct chemical properties.
Uniqueness
6-(chloromethyl)-2-methyl-2H-indazole hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential biological activities. Its dual functional groups (chloromethyl and methyl) allow for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
6-(chloromethyl)-2-methylindazole;hydrochloride |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-12-6-8-3-2-7(5-10)4-9(8)11-12;/h2-4,6H,5H2,1H3;1H |
InChI Key |
ATHZRBWAJOFCDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


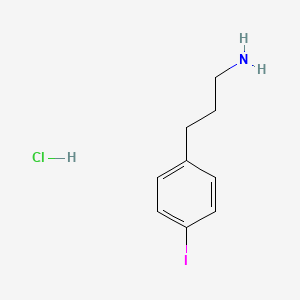
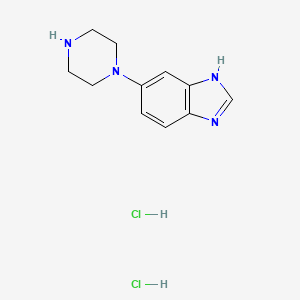
amine hydrochloride](/img/structure/B13458519.png)
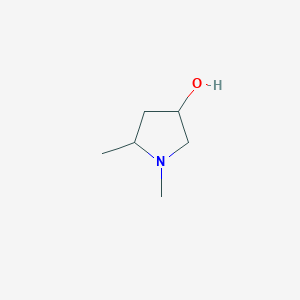

![Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
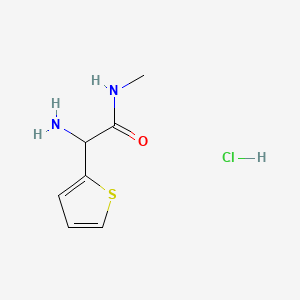
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458555.png)
![Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)
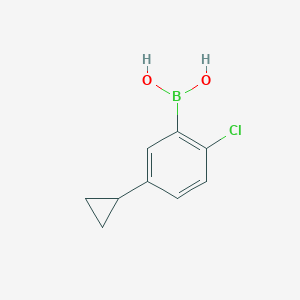
![{Bicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13458586.png)
